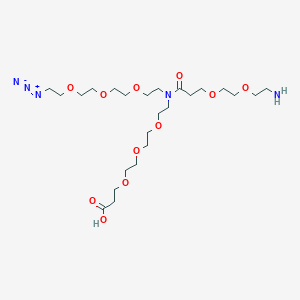

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid

描述

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid is a PEG derivative containing an azido group, an amino group, and a terminal carboxylic acid. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

生物活性

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid is a specialized compound that plays a significant role in drug delivery systems and bioconjugation strategies. This article explores its biological activity, focusing on its applications, mechanisms, and research findings.

Structure and Composition

The compound consists of three primary components:

- Azido Group : This functional group enables click chemistry reactions, facilitating the conjugation with alkyne-functionalized molecules.

- PEG Chains : Polyethylene glycol (PEG) segments enhance solubility, stability, and biocompatibility.

- Amine Group : The amine functionality allows for further modifications and conjugations essential for targeted drug delivery.

The biological activity of this compound is primarily attributed to its ability to enhance drug solubility and facilitate targeted delivery. The azide functionality allows for efficient conjugation through click chemistry, which is characterized by high specificity and yield. This property is particularly useful in developing therapeutics that require precise targeting to minimize off-target effects.

Applications in Drug Delivery

- Bioconjugation : The compound is widely used in bioconjugation processes where it serves as a linker between drugs and targeting moieties.

- Therapeutic Development : It has been utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells, thus providing innovative therapeutic strategies for various diseases, including cancer .

- Imaging Agents : Due to its ability to incorporate radiolabels through click chemistry, it can be used in designing imaging agents for positron emission tomography (PET) to visualize tumor environments .

Case Studies

-

Efficacy in Cancer Treatment :

- A study demonstrated that this compound facilitated the development of a theranostic small-molecule prodrug conjugate (T-SMPDC) targeting neuroendocrine prostate cancer (NEPC). The T-SMPDC exhibited enhanced accumulation in SSTR2 high prostate cancer xenografts compared to controls, indicating its potential for targeted therapy .

- Protein Modification :

Comparative Analysis

The following table summarizes the key features and applications of this compound compared to other PEGylated compounds:

| Feature/Compound | This compound | Other PEGylated Compounds |

|---|---|---|

| Click Chemistry Capability | Yes | Varies |

| Biocompatibility | High | High |

| Solubility Enhancement | Significant | Significant |

| Targeted Delivery | Effective | Varies |

| Applications | PROTACs, Imaging | Various therapeutic proteins |

科学研究应用

Bioconjugation

Bioconjugation is one of the primary applications of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid. The compound's azide functionality allows for efficient coupling with alkynes through click chemistry, forming stable triazole linkages. This reaction is particularly useful in the development of targeted therapies and diagnostics, as it enables the attachment of therapeutic agents or imaging probes to biomolecules such as antibodies or peptides.

Case Study: Targeted Drug Delivery

Recent studies have demonstrated the use of this compound in creating targeted drug delivery systems. For example, a theranostic small-molecule prodrug conjugate was developed using PEG linkers to optimize in vivo kinetics and enhance tumor targeting capabilities. The conjugate showed selective binding to somatostatin receptor 2 (SSTR2) in prostate cancer cells, illustrating the potential of PEG-based linkers in improving therapeutic efficacy while minimizing systemic toxicity .

Drug Development

The compound plays a crucial role in drug development, particularly in formulating prodrugs that can be activated within specific biological environments. By incorporating this compound into drug designs, researchers can achieve controlled release profiles and enhance the solubility of hydrophobic drugs.

Example: Prodrug Conjugates

Prodrug conjugates utilizing this PEG linker have been designed to release active drug components upon exposure to specific enzymes or conditions within the tumor microenvironment. This approach not only improves drug solubility but also targets the release to areas where it is most needed, thereby increasing therapeutic effectiveness and reducing side effects .

Molecular Assembly

In molecular assembly applications, this compound serves as a building block for constructing complex biomolecular architectures. Its multifunctionality allows researchers to create modular systems that can be tailored for specific functions in nanotechnology and materials science.

Application: Nanoparticle Formation

The compound has been employed in the synthesis of polymeric nanoparticles designed for drug delivery. By linking various therapeutic agents through this PEG linker, researchers can create nanoparticles that are stable in circulation and capable of targeting specific tissues or cells .

Diagnostic Imaging

Another significant application of this compound is in diagnostic imaging. The azide functionality can be used to attach imaging agents to biomolecules, facilitating the visualization of biological processes in vivo.

Case Study: Positron Emission Tomography (PET) Imaging

In a recent study, a conjugate utilizing this PEG linker was developed for PET imaging of neuroendocrine prostate cancer. The conjugate demonstrated enhanced accumulation in SSTR2-positive tumors compared to SSTR2-negative controls, highlighting its potential for improving diagnostic accuracy and patient monitoring .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Coupling with biomolecules via click chemistry | Enhanced specificity and stability |

| Drug Development | Creation of prodrugs with controlled release profiles | Improved solubility and targeted delivery |

| Molecular Assembly | Building complex biomolecular architectures | Tailored functionalities for nanotechnology |

| Diagnostic Imaging | Attachment of imaging agents for visualization | Improved accuracy in detecting tumors |

属性

IUPAC Name |

3-[2-[2-[2-[3-[2-(2-aminoethoxy)ethoxy]propanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47N5O11/c25-3-9-35-15-13-33-7-1-23(30)29(5-11-37-17-21-39-19-14-34-8-2-24(31)32)6-12-38-18-22-40-20-16-36-10-4-27-28-26/h1-22,25H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLMDRGRFLPQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN)C(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。